Product packaging for Dipalmitoleoylphosphatidylethanolamine(Cat. No.:)

Dipalmitoleoylphosphatidylethanolamine

Cat. No.: B1243932
M. Wt: 687.9 g/mol
InChI Key: PGPMCWZMPPZJML-VMNXYWKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipalmitoleoylphosphatidylethanolamine (DiPoPE) is a defined, synthetic phospholipid belonging to the phosphatidylethanolamine (PE) class, a major structural component of biological membranes in animals and the principal phospholipid in bacteria . This high-purity lipid is characterized by two palmitoleic acid chains esterified to the glycerol backbone, providing researchers with a consistent and well-defined compound for probing lipid function. PE lipids are known for their conical molecular shape, which promotes the formation of membrane curvature and is critical for processes like membrane fusion and fission . The intrinsic biophysical properties of PE make it a vital subject of study in membrane dynamics and topology. A key research application of this compound is the investigation of lamellar-to-inverted hexagonal (Lα-HII) phase transitions, a process that serves as a model for membrane fusion mechanisms . Its defined structure is also valuable in biophysical studies examining the role of specific lipids in supporting the function of membrane transport proteins and in the correct folding and assembly of integral membrane proteins . Furthermore, phosphatidylethanolamine is an essential precursor in several biochemical pathways, including the synthesis of phosphatidylcholine and various lipid-signaling molecules . This product is intended for use in research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H70NO8P B1243932 Dipalmitoleoylphosphatidylethanolamine

Properties

Molecular Formula

C37H70NO8P

Molecular Weight

687.9 g/mol

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-

InChI Key

PGPMCWZMPPZJML-VMNXYWKNSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC

Synonyms

dipalmitoleoylphosphatidylethanolamine
DPOPE cpd

Origin of Product

United States

Molecular Organization and Biophysical Contributions of Dppe Within Lipid Bilayers

Conformation and Packing of Acyl Chains in DPPE Membranes

The defining characteristic of DPPE lies in its two palmitoleoyl acyl chains, each featuring a single cis double bond. This unsaturation introduces a permanent kink in the hydrocarbon chains, a structural feature with significant consequences for how these lipids arrange themselves within the bilayer.

Influence of Palmitoleoyl Unsaturation on Lateral Packing Density

The presence of cis-unsaturation in the palmitoleoyl chains of DPPE disrupts the tight, ordered packing that is characteristic of their saturated counterparts, such as dipalmitoylphosphatidylcholine (DPPC) and dipalmitoylphosphatidylethanolamine (DPPE). This disruption leads to a lower lateral packing density, meaning the individual lipid molecules are spaced further apart. In the liquid-disordered phase, this increased spacing results in a larger area per lipid molecule compared to saturated lipids. For instance, molecular dynamics simulations have shown that the average area per headgroup for pure DPPE is significantly larger than for pure DPPC, which has two saturated palmitoyl (B13399708) chains nih.gov. This looser packing increases membrane fluidity and permeability.

The ordering of the acyl chains is also directly affected by unsaturation. Deuterium nuclear magnetic resonance (2H NMR) studies reveal that unsaturation generally lowers the chain order, particularly in the lower third of the hydrocarbon chains, closer to the center of the bilayer nih.gov. This disorder is a direct consequence of the kinked conformation, which inhibits the chains from aligning in a parallel, all-trans state.

Table 1: Comparison of Area per Lipid for Different Phospholipids (B1166683)

LipidAcyl ChainsArea per Lipid (nm²)Reference
DPPE (Dipalmitoylphosphatidylethanolamine)2x 16:0 (saturated)~0.52 nih.gov
DPPC (Dipalmitoylphosphatidylcholine)2x 16:0 (saturated)~0.65 nih.gov
POPC (Palmitoyl-oleoyl-phosphatidylcholine)16:0 and 18:1 (monounsaturated)Data not available in provided search results
DOPC (Dioleoylphosphatidylcholine)2x 18:1 (monounsaturated)Data not available in provided search results

Headgroup Orientation and Intermolecular Hydrogen Bonding

The ethanolamine (B43304) headgroup of DPPE is smaller than the phosphocholine (B91661) headgroup of PC lipids and possesses a primary amine group capable of acting as a hydrogen bond donor. This capacity for intermolecular hydrogen bonding between the amine (NH3+) of one DPPE molecule and the phosphate (B84403) (PO4-) or carbonyl oxygen of a neighboring lipid is a critical factor in the organization of DPPE-containing membranes nih.govnih.gov. This hydrogen bonding network creates a more compact and rigid interface compared to PC bilayers, where such direct lipid-lipid hydrogen bonds are absent nih.gov.

The orientation of the phosphatidylethanolamine (B1630911) headgroup is such that the P-N dipole lies nearly parallel to the bilayer surface nih.gov. This orientation is sensitive to the surrounding electrostatic environment. The presence of these strong intermolecular interactions contributes to the higher main phase transition temperature of PE lipids compared to their PC counterparts osu.edu. For example, the gel-to-liquid crystalline phase transition temperature for DPPE is 63°C, significantly higher than that of DPPC at 41°C osu.edu.

Table 2: Hydrogen Bonding Parameters in Phospholipid Bilayers

InteractionTypical Distance (Å)SignificanceReference
PE (NH3+) --- PE (PO4-)~2.8 - 3.5Stabilizes lipid packing and reduces headgroup hydration. nih.govjchemrev.com
PE (NH3+) --- Water~2.7 - 3.0Hydration of the headgroup. nih.govlibretexts.org
PC (N(CH3)3+) --- WaterData not available in provided search resultsHydration of the larger choline (B1196258) headgroup.

DPPE-Induced Membrane Curvature and Non-Bilayer Phase Propensity

Formation of Inverted Hexagonal (HII) Phases

Phosphatidylethanolamines, particularly those with unsaturated acyl chains like DPPE, are well-known for their tendency to form the inverted hexagonal (HII) phase upon heating. In this non-bilayer arrangement, the lipid molecules are organized into cylindrical tubes with the polar headgroups facing inward to form aqueous channels, and the hydrophobic acyl chains radiating outwards. This transition from a lamellar (bilayer) to an HII phase is driven by the intrinsic negative curvature favored by the cone-shaped PE lipids. Studies on dioleoylphosphatidylethanolamine (DOPE), a close analog of DPPE, have shown that these lipids readily form HII phases at temperatures above their lamellar-to-HII transition temperature nih.gov. The presence of unsaturation in the acyl chains facilitates this transition by increasing the effective volume occupied by the hydrophobic region, thus promoting the conical shape.

Observation and Induction of Inverted Cubic (QII) Phases

In addition to the HII phase, phosphatidylethanolamines can also form inverted cubic (QII) phases, which are complex, bicontinuous structures with three-dimensional periodicity. These phases are often found in the phase diagram between the lamellar and inverted hexagonal phases. Research on mixtures of DOPE and phosphatidylcholine has revealed the presence of coexisting lamellar, HII, and cubic phases at elevated temperatures nih.gov. Furthermore, studies on ternary mixtures containing a saturated PE-lipid (DPPE), an unsaturated phosphatidylcholine, and cholesterol have shown the formation of a solid phase enriched in DPPE coexisting with liquid-ordered and liquid-disordered phases, though widespread liquid-liquid phase separation was not observed biorxiv.org. This suggests that the propensity of DPPE to form ordered, non-bilayer structures is a dominant factor in the phase behavior of such mixtures.

Theoretical Models of Membrane Curvature Induced by Cone-Shaped Lipids

The tendency of cone-shaped lipids like DPPE to induce membrane curvature can be understood through theoretical models of membrane elasticity. The "lipid shape" concept provides a simple yet powerful heuristic for predicting the preferred curvature of a lipid monolayer nih.gov. Lipids with a headgroup area smaller than the cross-sectional area of their acyl chains (cone-shaped) will favor a negative spontaneous curvature, leading to the formation of inverted phases like HII and QII.

Regulation of Membrane Fluidity and Phase Transitions by DPPE

Lamellar-to-Hexagonal Phase Transition Dynamics (Lα-HII)

The transition from a lamellar (Lα) to an inverted hexagonal (HII) phase is a critical phenomenon in biological processes such as membrane fusion and fission. Phosphatidylethanolamines (PEs), including DPPE, are key lipids known to facilitate this transition due to their conical molecular shape, which induces negative curvature strain in the bilayer.

The mechanism of the Lα-to-HII phase transition has been studied extensively. Research on dipalmitoleoyl phosphatidylethanolamine (DiPoPE), a lipid similar to DPPE, using time-resolved cryo-transmission electron microscopy (TRC-TEM), 31P-NMR, and differential scanning calorimetry, has shown that the transition is a multi-step process. nih.gov It begins with the formation of numerous small connections between adjacent membranes, which then aggregate into ordered arrays and elongate into HII phase domains. nih.gov This process is thought to proceed through intermediate structures known as stalks. nih.govnih.gov The formation and elongation of these stalks are cooperative processes, with the probability of stalk formation increasing in the vicinity of other stalks. nih.gov

The transition temperature (TH) for the Lα-to-HII transition is influenced by factors such as hydration and the presence of other lipids. For instance, in dioleoylphosphatidylethanolamine (DOPE), a reentrant hexagonal-lamellar-hexagonal phase transition sequence can be observed upon dehydration at low temperatures. nih.gov In mixtures of DOPE and dioleoylphosphatidylcholine (DOPC), the formation of the HII phase is favored by higher proportions of DOPE and lower water content. capes.gov.br While specific transition temperatures for pure DPPE are not as commonly cited as for DOPE, its structural similarity suggests a comparable propensity to undergo this transition. Studies on egg phosphatidylethanolamine (EPE), which is a mixture of PEs with varying acyl chains, show a liquid-crystalline to HII transition at 100°C in the dry state. nih.gov

Table 1: Factors Influencing the Lamellar-to-Hexagonal (Lα-HII) Phase Transition

FactorInfluence on Lα-HII TransitionSupporting Observations
Lipid Molecular Shape Conical shape of PE lipids like DPPE promotes negative curvature, driving the transition.The small headgroup and unsaturated chains of PE favor the HII phase.
Hydration Level Dehydration favors the HII phase. nih.govcapes.gov.brA reentrant hexagonal-lamellar-hexagonal phase transition is seen in DOPE upon dehydration. nih.gov
Temperature Increasing temperature provides the thermal energy needed to overcome the kinetic barrier for the transition.Dry EPE shows a liquid-crystalline to HII transition at 100°C. nih.gov
Lipid Composition Higher proportions of PE lipids in a mixture lower the transition temperature. capes.gov.brMixtures with higher DOPE/DOPC ratios transition to the HII phase at lower hydration levels. capes.gov.br

Role in Modulating Thermotropic Behavior of Mixed Lipid Systems

DPPE significantly influences the thermotropic behavior of mixed lipid systems, particularly when combined with phosphatidylcholines (PCs) like dipalmitoylphosphatidylcholine (DPPC). The interactions between DPPE and DPPC in a bilayer are complex, involving both headgroup interactions and acyl chain packing.

In mixtures of DPPC and DPPE, coarse-grained molecular dynamics simulations have shown that at high temperatures, the lipids exhibit near-ideal mixing. nih.gov However, at lower temperatures in the ordered gel phase, dynamic heterogeneities can arise. nih.gov The presence of DPPE in DPPC membranes has been found to alter the phase transition behavior of DPPC.

Differential scanning calorimetry (DSC) is a key technique used to study the thermotropic phase transitions of lipid bilayers. technologynetworks.com For pure DPPC, the main phase transition from the gel (Lβ') to the liquid crystalline (Lα) phase occurs at approximately 41°C. researchgate.net The introduction of other lipids, such as DPPE, can shift this transition temperature and alter the cooperativity of the transition. mdpi.com For example, in ternary mixtures of DOPC/DPPE/cholesterol, instead of the expected liquid-liquid phase separation, widespread coexisting solid and liquid phases were observed, with the solid phase being enriched in DPPE. biorxiv.org This indicates that DPPE has a strong tendency to remain in a more ordered, solid-like state at temperatures where other lipids are fluid.

Table 2: Effect of DPPE on the Thermotropic Properties of DPPC Bilayers

PropertyPure DPPCDPPC with DPPERationale
Main Transition Temperature (Tm) ~41°C researchgate.netCan be shifted depending on the concentration.The higher melting temperature of DPPE (Tmelt = 62.3 ± 5.0°C) compared to DPPC (Tmelt = 41.3 ± 1.8°C) contributes to the altered phase behavior. biorxiv.org
Phase Separation Homogeneous gel or liquid phase.Can induce phase separation into DPPE-enriched solid domains and DPPC-rich liquid domains. biorxiv.orgThe higher chain order and melting temperature of DPPE lead to its preferential segregation into ordered domains. biorxiv.org
Cooperativity of Transition High cooperativity (sharp transition). mdpi.comDecreased cooperativity (broader transition).The presence of a second lipid component disrupts the uniform packing of DPPC molecules, leading to a less cooperative melting process.

DPPE's Influence on Bilayer Stability and Permeability

The presence of DPPE within a lipid bilayer has a notable impact on its stability and permeability. The smaller headgroup of phosphatidylethanolamine compared to phosphatidylcholine allows for stronger intermolecular hydrogen bonding between neighboring lipid headgroups, which can increase the packing density and stability of the membrane. nih.gov

However, the same conical shape that drives the Lα-to-HII phase transition can also introduce packing defects at the interfaces between lamellar and non-lamellar domains, potentially increasing membrane permeability. The regulation of membrane protein function can also be influenced by the physical properties of the bilayer, including its intrinsic curvature, which is affected by the presence of lipids like DPPE. royalsocietypublishing.org

Studies on the effect of lysolipids on DPPC bilayers have shown that the enhanced permeability at the gel-to-liquid phase transition is due to the formation of leaky interfacial regions between solid and melting liquid phases. nih.gov While DPPE is not a lysolipid, its tendency to form non-bilayer structures can similarly create defects in the bilayer that enhance permeability. The incorporation of lipids that induce negative curvature, such as phosphatidic acid (PA) and PE, has been linked to processes that require membrane deformation and increased local permeability. researchgate.net

The permeability of a lipid bilayer to small molecules is a complex function of the membrane's composition and thermodynamic state. nih.govrsc.org The addition of molecules that alter the packing and fluidity of the bilayer, such as cholesterol, is known to decrease permeability by increasing the order of the lipid acyl chains. nih.gov Conversely, the introduction of lipids like DPPE, which can disrupt the uniform lamellar structure, may lead to an increase in permeability, particularly at phase boundaries or in regions of high curvature.

Table 3: Summary of DPPE's Influence on Bilayer Properties

Bilayer PropertyInfluence of DPPEMechanism
Stability Can increase stability through intermolecular interactions.The smaller headgroup of PE allows for hydrogen bonding between adjacent lipids, leading to tighter packing. nih.gov
Permeability Can increase permeability, especially at phase transitions.The conical shape of DPPE can create packing defects and non-lamellar structures that act as transient pores. nih.govresearchgate.net
Protein Function Can modulate the function of membrane proteins.Alters the physical properties of the bilayer such as intrinsic curvature, which can affect protein conformation and activity. royalsocietypublishing.org

Biosynthesis, Cellular Trafficking, and Homeostasis of Dipalmitoleoylphosphatidylethanolamine

De Novo Synthetic Pathways for Phosphatidylethanolamine (B1630911) (PE)

Eukaryotic cells employ two major pathways for the de novo synthesis of phosphatidylethanolamine. The primary route in most mammalian cells is the CDP-ethanolamine pathway, also known as the Kennedy pathway, which operates in the endoplasmic reticulum (ER). nih.govbiorxiv.org An alternative pathway involves the decarboxylation of phosphatidylserine (B164497) (PS) in the mitochondria. researchgate.net These two pathways are not redundant; they produce distinct molecular species of PE and are crucial for cellular function, as the disruption of either is embryonically lethal in mice. researchgate.net

CDP-Ethanolamine (Kennedy) Pathway in Endoplasmic Reticulum (ER)

The Kennedy pathway is the main route for the de novo synthesis of the bulk of cellular PE from ethanolamine (B43304) and diacylglycerol (DAG). researchgate.netnih.gov This pathway is responsible for producing PE species that predominantly contain mono- or di-unsaturated fatty acids. nih.govresearchgate.net The entire process unfolds over three enzymatic steps within the ER.

The synthesis of PE via the Kennedy pathway involves a sequence of three core enzymatic reactions:

Phosphorylation of Ethanolamine: The pathway begins with the phosphorylation of ethanolamine by ethanolamine kinase (EK) to produce phosphoethanolamine. This reaction is ATP-dependent. nih.govwikipedia.org In humans, two kinases, ETNK1 and ETNK2, can perform this step. nih.gov

Formation of CDP-Ethanolamine: The second step involves the conversion of phosphoethanolamine and CTP into CDP-ethanolamine and pyrophosphate. This reaction is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase (encoded by the PCYT2 gene). nih.govnih.gov This step is widely considered the rate-limiting and primary regulatory point of the Kennedy pathway. wikipedia.orgnih.gov PCYT2 is a soluble enzyme and, unlike most other enzymes in the pathway, does not have a known second isoform, making it essential. nih.govnih.gov

Synthesis of PE: The final reaction is the transfer of the phosphoethanolamine headgroup from CDP-ethanolamine to a diacylglycerol (DAG) molecule, forming PE. This step is carried out by ethanolamine phosphotransferases. nih.gov Mammalian cells have two such enzymes, EPT1 and CEPT1, which are localized to the Golgi apparatus and ER, respectively. researchgate.net

The regulation of this pathway is critical for maintaining lipid homeostasis. PCYT2, as the rate-limiting enzyme, is a key control point. Its activity can be influenced by the availability of its substrates. nih.gov Disruption of PCYT2 function has significant metabolic consequences, and a systemic knockout of the Pcyt2 gene is embryonically lethal in mice, highlighting its indispensable role. nih.govbiorxiv.org

Table 1: Key Enzymes of the CDP-Ethanolamine Pathway

Enzyme Gene(s) Location Reaction Catalyzed Regulatory Role
Ethanolamine Kinase (EK) ETNK1, ETNK2 Cytosol Ethanolamine + ATP → Phosphoethanolamine + ADP Initial entry step
CTP:phosphoethanolamine cytidylyltransferase (PCYT2) PCYT2 Soluble Phosphoethanolamine + CTP → CDP-Ethanolamine + PPi Rate-limiting step
Ethanolaminephosphotransferase EPT1, CEPT1 Golgi, ER CDP-Ethanolamine + Diacylglycerol → Phosphatidylethanolamine + CMP Final synthesis step

The molecular species of PE produced by the Kennedy pathway is determined by the specific diacylglycerol (DAG) molecule used as a substrate in the final step. The enzymes that catalyze this reaction, EPT1 and CEPT1, exhibit distinct preferences for DAGs with different fatty acyl chain compositions. researchgate.netfrontiersin.org This substrate specificity is the primary reason the Kennedy pathway is the source of dipalmitoleoylphosphatidylethanolamine (DPPE).

DPPE is characterized by two palmitoleoyl (16:1) fatty acid chains. Research has shown that the enzymes of the Kennedy pathway can utilize diacylglycerols containing these specific chains. For example, in vitro enzymatic assays demonstrated that CEPT1 can use dipalmitoleoyl-diacylglycerol (DAG 16:1–16:1) as a lipid acceptor. researchgate.net Furthermore, structural and mass spectrometry studies of purified yeast cholinephosphotransferase (CPT1), an enzyme homologous to the mammalian phosphotransferases, revealed that it co-purifies with bound DAG molecules, including dipalmitoleoyl-diacylglycerol (16:1-16:1). researchgate.netwikipedia.org This provides direct evidence that DAGs with two 16:1 acyl chains are recognized and utilized by the enzymatic machinery of the Kennedy pathway, leading to the synthesis of DPPE.

In contrast, the PSD pathway shows a strong preference for producing PE with polyunsaturated fatty acids, making the Kennedy pathway the principal route for the de novo synthesis of PE species with monounsaturated acyl chains like dipalmitoleoyl-PE. researchgate.net

Phosphatidylserine Decarboxylase (PSD) Pathway in Mitochondria

An alternative route for PE synthesis occurs within the mitochondria, beginning with the precursor phospholipid, phosphatidylserine (PS). researchgate.netwikipedia.org This pathway is crucial for supplying PE to mitochondrial membranes, which is essential for mitochondrial integrity, morphology, and functions like oxidative phosphorylation. nih.govbiorxiv.orgresearchgate.net The PE produced by the PSD pathway is largely retained within the mitochondria. nih.gov

The substrate for the mitochondrial pathway, PS, is primarily synthesized in the endoplasmic reticulum (ER), specifically in a subdomain known as the mitochondria-associated ER membrane (MAM). researchgate.net For the PSD pathway to function, newly synthesized PS must be transported from its site of synthesis in the ER to the inner mitochondrial membrane where the decarboxylase enzyme resides. nih.gov

This transport is a non-vesicular process that is thought to occur at membrane contact sites, where the ER and the outer mitochondrial membrane are in close proximity. researchgate.netnih.gov While the precise molecular machinery is still under investigation, studies suggest that cytosolic factors and tethering protein complexes facilitate this lipid transfer. nih.govnih.gov Once delivered to the outer mitochondrial membrane, PS must then traverse the intermembrane space to reach the inner membrane for its conversion to PE. researchgate.net

The key enzyme in this pathway is phosphatidylserine decarboxylase (PSD), an integral protein of the inner mitochondrial membrane. biorxiv.orgnih.gov In mammals, this enzyme is essential for life, and its elimination leads to embryonic lethality and the accumulation of structurally abnormal mitochondria. biorxiv.org

The PSD enzyme catalyzes the decarboxylation of the serine headgroup of PS to form an ethanolamine headgroup, thereby converting PS directly into PE. Crucially, the PSD pathway exhibits a distinct substrate specificity that differs from the Kennedy pathway. It preferentially synthesizes PE species that contain long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (20:4) or docosahexaenoic acid (22:6), at the sn-2 position of the glycerol (B35011) backbone. researchgate.netwikipedia.org This specificity means that the PSD pathway is not a significant contributor to the synthesis of this compound, which is composed of two monounsaturated palmitoleoyl (16:1) fatty acids. nih.gov This functional distinction underscores the complementary and non-redundant nature of the two major PE synthesis pathways.

Table 2: Comparison of PE Synthesis Pathways

Feature CDP-Ethanolamine (Kennedy) Pathway Phosphatidylserine Decarboxylase (PSD) Pathway
Cellular Location Endoplasmic Reticulum (ER) / Golgi Mitochondria (Inner Membrane)
Primary Substrates Ethanolamine, Diacylglycerol (DAG) Phosphatidylserine (PS)
Rate-Limiting Enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2) Not explicitly defined, depends on PS transport
Acyl Chain Specificity Prefers mono- or di-unsaturated fatty acids (e.g., 16:1, 18:1, 18:2) Prefers polyunsaturated fatty acids (e.g., 20:4, 22:6)
Primary Source of DPPE Yes No
Fate of Product Distributed throughout the cell Largely retained in mitochondria

Acyl Chain Remodeling and Interconversion of DPPE Species

The specific acyl chain composition of phospholipids (B1166683), such as the dipalmitoleoyl configuration in DPPE, is not solely determined by de novo synthesis. Instead, it is dynamically modified through a process known as acyl chain remodeling. This crucial pathway allows cells to fine-tune the fatty acid composition of their membranes to adapt to changing environmental or metabolic conditions. nih.gov

The primary mechanism for this remodeling is the Lands cycle, a deacylation-reacylation pathway. reactome.org In this cycle, an existing PE molecule has one of its acyl chains removed by a phospholipase A (PLA2) enzyme, resulting in a lysophosphatidylethanolamine (LPE) intermediate. reactome.orgreactome.org This LPE is then re-acylated by a specific lysophospholipid acyltransferase (LPEAT) using a different acyl-CoA molecule. reactome.org This two-step process allows for the substitution of acyl chains, enabling the conversion of other PE species into DPPE (by incorporating palmitoleoyl chains) or the modification of DPPE into other PE variants.

Several mechanisms of acyl chain remodeling have been described: nih.gov

Acyl-CoA Dependent Lands' Cycle: Involves the sequential action of phospholipases and acyl-CoA:lysophospholipid acyltransferases.

CoA-Dependent Transacylation: An acyl chain is transferred from a diacyl phospholipid to a lysophospholipid, with acyl-CoA as a short-lived intermediate. nih.gov

CoA-Independent Transacylation: An acyl chain is directly transferred from a donor lipid (e.g., another phospholipid) to a lysophospholipid acceptor. nih.gov

The turnover of PE can also be initiated by enzymes like the phospholipid:diacylglycerol acyltransferase (PDAT), which transfers an acyl chain from PE to diacylglycerol (DAG), producing a lysophospholipid and triacylglycerol. nih.gov This represents the first step in a remodeling process. nih.gov The fine-tuning of the membrane's molecular lipid species is considered the most evident function of this remodeling, ensuring optimal membrane physical properties. nih.gov

Table 1: Key Enzymes in Phosphatidylethanolamine (PE) Acyl Chain Remodeling

Enzyme FamilyFunctionIntermediate ProductReference
Phospholipase A2 (PLA2)Hydrolyzes the sn-2 acyl chain from PE.2-acyl-lysophosphatidylethanolamine (LPE) reactome.org
Lysophospholipid Acyltransferase (LPEAT)Re-acylates LPE using a specific Acyl-CoA.Phosphatidylethanolamine (PE) reactome.org
Phospholipid:diacylglycerol acyltransferase (PDAT)Transfers an acyl chain from PE to diacylglycerol.Lysophosphatidylethanolamine (LPE) nih.gov

Inter-organellar Lipid Transport and DPPE Distribution

The subcellular distribution of phospholipids is tightly controlled, as organelles have distinct lipid compositions crucial for their identity and function. nih.gov Since the primary sites of lipid synthesis, particularly the endoplasmic reticulum (ER), are distinct from many of the destination membranes, cells rely on sophisticated lipid transport mechanisms. nih.gov This transport occurs through both vesicular and non-vesicular pathways. nih.gov Non-vesicular transport is often mediated by lipid transfer proteins (LTPs), especially at membrane contact sites (MCSs), where two organelles are held in close proximity. nih.gov

PE synthesis occurs via two main pathways in different subcellular compartments: the CDP-ethanolamine pathway in the ER and the phosphatidylserine decarboxylase (PSD) pathway in the mitochondria. nih.govnih.gov This spatial separation necessitates efficient transport of PE and its precursors between these organelles to maintain cellular homeostasis. nih.govrupress.org For instance, PE synthesized in the mitochondria can be shuttled back to the ER for distribution to other organelles or for conversion to phosphatidylcholine (PC). rupress.org

ER-Mitochondria Lipid Exchange Mechanisms

Several protein complexes and factors are implicated in facilitating this exchange:

ER-Mitochondria Encounter Structure (ERMES): In yeast, this multi-protein complex tethers the ER and mitochondria and is crucial for phospholipid exchange. rupress.org Deletion of ERMES components impairs the conversion of PS to PE, indicating a defect in lipid transport. rupress.org

ER-shaping Proteins: Proteins like the reticulons (Rtn1p, Yop1p) and the atlastin homologue Sey1p in yeast, which are involved in maintaining the tubular structure of the ER, also facilitate lipid exchange between the ER and mitochondria. nih.gov

Mitofusin 2 (Mfn2): This protein, located on the outer mitochondrial membrane, has been shown to be important for ER-mitochondria contacts and is implicated in the transfer of PS between the two organelles. nih.gov

ER Membrane Complex (EMC): This complex has also been suggested to play a role in ER-mitochondria lipid exchange, though its mechanism may be indirect, possibly by facilitating the insertion of other transport proteins into the membrane. rupress.org

Disrupting these contact sites, for example by reducing levels of Mfn2 or the ER Ca2+ ATPase SERCA, blocks the ability of mitochondrial PE synthesis to compensate for defects in the ER pathway, highlighting the essential nature of this inter-organellar transport. nih.gov

Role of Mitochondria-Associated Membranes (MAMs)

Mitochondria-Associated Membranes (MAMs) are specific microdomains where the ER membrane is physically tethered to the mitochondrial outer membrane. nih.govnih.gov These regions have emerged as critical hubs for numerous cellular processes, including calcium signaling, apoptosis, and, notably, lipid synthesis and transport. nih.govnih.govunife.it The unique lipid and protein composition of MAMs makes them an ideal platform for the exchange of lipids between the ER and mitochondria. nih.govunife.it

MAMs are enriched with enzymes involved in lipid metabolism, underscoring their role as a hotspot for lipid synthesis. nih.govunife.it

Table 2: Key Lipid-Metabolizing Proteins Enriched at MAMs

ProteinFull NameFunction in Lipid MetabolismReference
PSS-1 / PSS-2Phosphatidylserine Synthase 1/2Synthesizes phosphatidylserine (PS), a precursor for PE. unife.it
FACL4Fatty Acid-CoA Ligase 4Activates long-chain fatty acids for lipid synthesis. nih.gov
DGAT2Diacylglycerol O-acyltransferase 2Catalyzes the final step in triacylglycerol synthesis. nih.gov
ACAT1Acyl-CoA:Cholesterol Acyltransferase 1Esterifies cholesterol, enriched at MAMs. nih.govnih.gov
PEMT2Phosphatidylethanolamine N-methyltransferase 2Converts PE to phosphatidylcholine (PC) in the liver. nih.gov

The strategic localization of enzymes like phosphatidylserine synthases (PSS) at MAMs facilitates the efficient channeling of newly synthesized PS to the mitochondria for its subsequent conversion to PE by phosphatidylserine decarboxylase (Psd). nih.govrupress.org This PE can then be transported back across the MAM interface to the ER and other cellular compartments, demonstrating the central role of MAMs in regulating the flow and homeostasis of phospholipids like DPPE. rupress.org

Regulatory Mechanisms of Cellular DPPE Levels

The maintenance of appropriate cellular levels of DPPE, and PE in general, is achieved through a complex interplay of synthesis, transport, and remodeling pathways. Cellular PE homeostasis is critical, especially for neuronal cells, and its disruption can lead to severe pathologies. nih.gov

Key regulatory mechanisms include:

Dual Synthesis Pathways: The existence of two major, spatially distinct PE synthesis pathways (CDP-ethanolamine in the ER and PSD in the mitochondria) provides a robust system for maintaining PE levels. nih.gov If one pathway is compromised, the cell can, to some extent, upregulate the other to compensate. For example, in fruit flies with defects in the ER-based pathway, inducing the mitochondrial PSD pathway can restore cellular PE levels and rescue associated defects. nih.gov

Inter-organellar Transport: The regulation of lipid exchange at ER-Mitochondria contact sites is a critical control point. The efficiency of PS transport to mitochondria and PE transport back to the ER directly influences the output of the respective synthesis pathways and the final distribution of PE species throughout the cell. nih.govnih.gov

Acyl Chain Remodeling: The Lands cycle and other remodeling reactions provide a mechanism for post-synthetic modification, allowing the cell to adjust the specific molecular species of PE in response to metabolic needs or to repair damaged acyl chains. nih.govreactome.org

Metabolite Sensing: Cellular energy status, reflected by the ratio of key metabolites like ATP to AMP, can influence lipid metabolism. Kinases such as AMPK, which are activated by energy depletion, can modulate anabolic and catabolic processes, including fatty acid and phospholipid synthesis, thereby indirectly regulating the pool of available precursors for DPPE. nih.gov

Receptor-Mediated Signaling: While more studied for lysophospholipids, cell surface receptors can transduce signals that affect cellular proliferation and other functions, which are intrinsically linked to membrane biogenesis and lipid metabolism. nih.gov

Ultimately, the cellular concentration of a specific lipid like DPPE is not governed by a single switch but is the result of a dynamic equilibrium between synthesis, inter-organelle trafficking, and enzymatic remodeling.

Functional Roles of Dipalmitoleoylphosphatidylethanolamine in Cellular Processes

DPPE in Membrane Fusion and Fission Events

Membrane fusion and fission are fundamental processes that govern cellular activities such as vesicle transport, organelle maintenance, and viral entry. mit.edu These events require precise modulation of membrane curvature and the transient formation of non-bilayer lipid structures. Phospholipids (B1166683) with a "cone" shape, where the headgroup is smaller than the cross-sectional area of the acyl chains, like phosphatidylethanolamine (B1630911), are crucial for inducing the negative membrane curvature necessary for these processes. nih.gov

The fusion of two opposing membranes does not occur instantaneously but proceeds through a series of intermediate states. The initial step involves the formation of a "stalk," a localized connection between the outer leaflets of the two bilayers. This structure then expands into a hemifusion diaphragm, where the outer leaflets have merged, but the inner leaflets and aqueous contents remain separate. nih.gov

The intrinsic shape of PE lipids is a key driver of this process. The small ethanolamine (B43304) headgroup relative to the space occupied by the two acyl chains creates a conical geometry. This shape induces packing defects when PE is present in a lipid bilayer, which lowers the energy barrier for the formation of non-bilayer intermediates like the stalk. nih.gov Studies on mitofusin, a protein involved in mitochondrial fusion, have shown that the presence of PE in liposome (B1194612) membranes promotes hemifusion events. nih.gov The percentage of liposomes undergoing hemifusion mediated by the mitofusin HR1 domain increased from 50% to 80% when the membranes contained 30 mol% PE, highlighting its direct role in facilitating this intermediate stage. nih.gov

Cellular life depends on the constant movement of materials between different compartments, a process largely mediated by transport vesicles. researchgate.net This vesicle trafficking involves the budding of a vesicle from a donor organelle and its subsequent fusion with an acceptor membrane, processes that are topologically equivalent to fission and fusion, respectively. researchgate.netnih.gov The dynamic nature of organelles, including their maintenance, division, and communication, also relies on these membrane remodeling events. nih.govfrontiersin.org

The lipid composition of these membranes is critical for regulating the machinery of vesicle transport. nih.gov Phospholipids like DPPE contribute to the necessary membrane fluidity and curvature required for the deformation, budding, and fusion of vesicles. By facilitating the formation of fusion stalks and hemifusion intermediates, DPPE and other cone-shaped lipids play a foundational role in ensuring the efficiency of the entire secretory and endocytic pathways, which are central to organelle biogenesis and intercellular communication. nih.gov

The entry of enveloped viruses, such as influenza, into a host cell is a classic example of biologically critical membrane fusion. plos.org This process is mediated by viral fusion proteins containing specific sequences known as fusion peptides. These peptides insert themselves into the host cell membrane and induce the merger of the viral and cellular lipid bilayers. plos.orgnih.gov

The lipid composition of the target membrane can significantly influence the activity of these fusion peptides. Research using X-ray diffraction and time-resolved cryo-electron microscopy has shown that the influenza hemagglutinin fusion peptide specifically interacts with DPPE. nih.gov In pure DPPE systems, the lipid normally transitions from a lamellar (Lα) phase to an inverted hexagonal (HII) phase at elevated temperatures. However, the introduction of the fusion peptide at low molar fractions induces the formation of an inverted cubic (QII) phase instead. nih.gov The formation of such QII phase precursors is strongly correlated with membrane fusion, suggesting that the fusion peptide's interaction with DPPE actively remodels the membrane into a fusion-competent state. nih.gov This indicates that DPPE is not merely a passive component but an active participant that can be modulated by fusogenic proteins to drive the fusion process.

Interactive Data Table 1: Impact of DPPE on Membrane Phase Behavior in the Presence of Influenza Fusion Peptide Data derived from studies on the interaction between influenza fusion peptides and DPPE membranes. nih.gov

ConditionLipid Phase ObservedImplication for Fusion
Pure DPPE (above 43°C)Inverted Hexagonal (HII)Prone to non-bilayer structures
DPPE + Influenza Fusion Peptide (3-7 mol%)Inverted Cubic (QII)High propensity for membrane fusion
Pure DPPE (below 43°C)Lamellar (Lα)Stable bilayer, not fusogenic

Contribution to Mitochondrial Function and Energetics

Mitochondria are the primary sites of cellular respiration and ATP synthesis through a process called oxidative phosphorylation (OXPHOS). nih.govwikipedia.org This vital function is carried out by a series of protein complexes embedded within the inner mitochondrial membrane (IMM). The unique lipid composition of the IMM, which is rich in phosphatidylethanolamine and cardiolipin, is essential for both the structural integrity of the organelle and the efficiency of its bioenergetic processes. nih.gov

The inner mitochondrial membrane is extensively folded into structures called cristae, which dramatically increase the surface area available for housing the electron transport chain and ATP synthase complexes. researchgate.net The maintenance of this complex architecture is critical for efficient energy production. researchgate.net

Phosphatidylethanolamine synthesized directly within the IMM by the enzyme phosphatidylserine (B164497) decarboxylase 1 (Psd1) is crucial for mitochondrial structure. nih.govjohnshopkins.edu Studies in cells with depleted mitochondrial PE (mtPE) reveal grossly aberrant mitochondrial ultrastructure and extensive fragmentation, even when mitochondrial fusion proteins are present at normal levels. nih.gov This demonstrates that the presence of PE within the IMM is a fundamental requirement for maintaining its structural integrity and the proper formation of cristae. nih.gov

Oxidative phosphorylation is the metabolic pathway where the energy released by the oxidation of nutrients is used to produce ATP. wikipedia.orgnih.gov It consists of two coupled components: the electron transport chain (ETC) and chemiosmosis. khanacademy.org The ETC is a series of four protein complexes (Complex I-IV) and two mobile carriers (ubiquinone and cytochrome c) located in the inner mitochondrial membrane that transfer electrons in a series of redox reactions. libretexts.orgnih.gov

The function of these ETC complexes is highly dependent on their lipid environment. PE made in the inner mitochondrial membrane has been shown to be essential for the function of the cytochrome bc1 complex (Complex III). nih.gov In yeast models, the absence of PE synthesis within the mitochondria impairs the activity of Complex III. nih.gov Furthermore, chronic depletion of mtPE in mammalian cells leads to a significant reduction in the activities of Complex I and Complex IV. nih.gov This functional impairment is attributed to reduced amounts of fully assembled and active complexes within the membrane. nih.gov Consequently, cells deficient in mtPE exhibit lower basal and maximal oxygen consumption and reduced ATP synthesis, directly linking the presence of this phospholipid to the efficiency of cellular energy production. nih.gov

Interactive Data Table 2: Effect of Mitochondrial PE Deficiency on Respiratory Chain Function Data represents findings from cells with chronic mitochondrial PE (mtPE) depletion compared to wild-type (WT) cells. nih.gov

ParameterObservation in mtPE-Deficient CellsConsequence
Basal Oxygen Consumption33% lower than WTReduced baseline energy production
Maximal Oxygen ConsumptionSignificantly reduced compared to WTImpaired capacity to meet high energy demands
Complex I ActivityDecreasedReduced entry of electrons from NADH into ETC
Complex IV ActivityDecreasedImpaired final step of electron transfer to oxygen
Mitochondrial MorphologyExtensively fragmented, aberrant cristaeLoss of structural integrity for efficient OXPHOS

Influence on Mitochondrial Protein Import and Biogenesis

The proper functioning of mitochondria relies on the import of a vast number of proteins synthesized in the cytosol. This process is mediated by sophisticated protein machinery, including the translocase of the outer membrane (TOM) complex. Phospholipids of the mitochondrial membranes are known to be crucial for the stability and activity of this import machinery.

Although direct studies specifically investigating the role of Dipalmitoleoylphosphatidylethanolamine (DPPE) in this process are limited, it is plausible that as a constituent of the mitochondrial membrane, DPPE contributes to creating the necessary lipid environment for the optimal functioning of the TOM complex. The specific properties of its dipalmitoleoyl chains may influence the local membrane curvature and fluidity, which are known to affect the activity of membrane-embedded protein complexes.

DPPE in Autophagy Mechanisms

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. A key step in autophagy is the formation of the autophagosome, a double-membraned vesicle that engulfs cytoplasmic material. The lipidation of Atg8 family proteins (including LC3 in mammals) with phosphatidylethanolamine (PE) is an essential event in autophagosome biogenesis.

This lipidation process, which anchors Atg8/LC3 to the nascent autophagosomal membrane, is catalyzed by a series of autophagy-related (Atg) proteins. Atg3, an E2-like enzyme, facilitates the final transfer of Atg8 to PE. nih.gov The availability of PE in the membrane is a critical determinant of the efficiency of this process. nih.gov Studies have shown that increasing the molar ratio of PE in artificial liposomes accelerates Atg8 lipidation in vitro. nih.gov

Interactions with Membrane Proteins and Modulation of their Function

The lipid environment of a biological membrane plays a crucial role in modulating the structure and function of embedded proteins. nih.gov this compound, through its specific physicochemical properties, can interact with membrane proteins and influence their behavior.

Influence on Protein Conformation and Stability

The conformation and stability of membrane proteins are intrinsically linked to the surrounding lipid bilayer. The size and shape of lipid headgroups and the nature of their acyl chains can affect the lateral pressure profile of the membrane, which in turn influences protein folding and stability.

While direct evidence for the specific effect of DPPE on the conformation of particular proteins is not widely documented, studies on the broader class of PEs have shown their importance. For instance, the proper folding and conformational maturation of the E. coli lactose (B1674315) permease (LacY) have been shown to be dependent on the presence of PE. In the absence of PE, LacY can insert into the membrane but fails to achieve its native, functional conformation. This suggests that PE acts as a "molecular chaperone" to guide the correct folding of the protein after its insertion into the bilayer.

It is plausible that DPPE, as a specific PE species, contributes to this chaperone-like activity. The unique properties of its dipalmitoleoyl chains could create a specific microenvironment that favors the correct tertiary structure of certain membrane proteins, thereby ensuring their stability and functionality.

Impact on Protein Localization and Activity within the Lipid Bilayer

The localization and activity of membrane proteins can be modulated by specific lipid interactions. The distribution of different lipid species within the membrane can create domains with distinct biophysical properties, which can in turn recruit or exclude certain proteins.

Lipid modifications, such as the attachment of lipid anchors, play a significant role in targeting proteins to specific membrane locations. nih.gov While DPPE itself is a component of the membrane bilayer, its distribution can influence the localization of other proteins. The conical shape of the PE headgroup, a characteristic shared by DPPE, can induce negative curvature in the membrane, which might be important for the localization and function of certain proteins that prefer or are activated by such membrane topographies.

The activity of membrane proteins, including ion channels and receptors, is also sensitive to the lipid environment. While specific interactions between DPPE and particular channels or receptors have not been extensively characterized, the general principle of lipid modulation of protein function is well-established. For example, the function of G-protein-coupled receptors (GPCRs) can be influenced by the surrounding lipid composition. nih.gov It is therefore likely that the presence of DPPE in the vicinity of such proteins can modulate their signaling activity.

Interacting Protein ClassGeneral Effect of Phosphatidylethanolamine (PE)Potential Specific Contribution of DPPE
Mitochondrial Import Proteins (e.g., TOM complex)Essential for the efficient binding and translocation of precursor proteins. researchgate.netresearchgate.netMay influence local membrane properties to optimize TOM complex function.
Autophagy Proteins (e.g., Atg8/LC3)Acts as a substrate for lipidation, anchoring these proteins to the autophagosomal membrane. nih.govCould affect the efficiency of lipidation due to its specific acyl chain properties.
Transmembrane Proteins (e.g., Lactose Permease)Acts as a molecular chaperone to ensure proper folding and conformational stability.May create a favorable microenvironment for the folding of specific proteins.
Ion Channels and ReceptorsModulates activity through changes in the lipid bilayer properties.Could influence the gating and signaling of specific channels and receptors.

Signaling Pathways and Cell Homeostasis Regulated by DPPE

Lipids are not merely structural components of membranes; they are also key players in cellular signaling pathways that regulate a wide array of cellular processes to maintain homeostasis. longdom.org Bioactive lipids can act as second messengers or as modulators of protein activity in these pathways.

Phosphatidylethanolamine and its derivatives are involved in various signaling cascades. For instance, the enzymatic conversion of PE to other phospholipids can generate signaling molecules. While specific signaling roles for intact DPPE are not well-defined, its presence and metabolism can influence the balance of different lipid species within the cell, thereby indirectly affecting signaling pathways.

Cellular homeostasis is maintained through a complex network of regulatory mechanisms, including the control of cell proliferation, differentiation, and apoptosis. longdom.org The composition of cellular membranes, including the levels of specific phospholipids like DPPE, can impact these processes. For example, changes in membrane lipid composition have been linked to alterations in the activity of signaling proteins that control cell growth and survival.

Methodological Approaches for Dppe Research

Advanced Lipidomics for DPPE Identification and Quantification

Advanced lipidomics techniques are crucial for the precise identification and quantification of Dipalmitoleoylphosphatidylethanolamine (DPPE) in complex biological samples. These methods provide the sensitivity and specificity required to distinguish DPPE from other lipid species and to measure its abundance accurately.

Mass Spectrometry (MS)-Based Approaches (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of phosphatidylethanolamines (PEs), including DPPE. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. In a typical LC-MS/MS workflow for PE analysis, lipids are first extracted from a biological matrix. This is often followed by a purification step to remove interfering substances. The lipid extract is then injected into an LC system, where different lipid classes are separated based on their physicochemical properties.

Following chromatographic separation, the eluted lipids are ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the precursor ions corresponding to different PE species are selected. These precursor ions are then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The second stage of mass analysis (MS2) detects these fragment ions, providing structural information that allows for the confident identification of the lipid. For instance, the fragmentation pattern can confirm the headgroup and the specific acyl chains of the PE molecule.

The high resolution and accurate mass capabilities of modern mass spectrometers, such as Orbitrap-based instruments, enable the confident identification of lipid components with mass accuracy of less than 3 ppm for precursor ions. thermofisher.com This level of accuracy is critical for distinguishing between lipids with very similar masses. Furthermore, the MS/MS data provides detailed structural information; for example, the fragmentation patterns can unambiguously confirm the fatty acid side chains of the phospholipid. thermofisher.com This targeted approach, using the integrated peak areas of unique fragment ions for quantification, enhances selectivity and significantly improves the limits of detection and quantification (LOD/LOQ) for the targeted lipid components. thermofisher.com

Studies have demonstrated the successful application of LC-MS/MS for the identification and separation of isomeric oxidative products of other phosphatidylethanolamines, such as 1-palmitoyl-2-linoleoyl-phosphatidylethanolamine. nih.gov This highlights the capability of the technique to differentiate and characterize various modified forms of PEs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique that plays a critical role in lipidomics, including the analysis of DPPE. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For lipid analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is polar. This allows for the separation of different lipid classes and individual molecular species based on their hydrophobicity.

In the context of DPPE analysis, HPLC can be used as a standalone technique with a suitable detector, such as an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). However, it is most powerfully employed when coupled to a mass spectrometer (LC-MS), as described in the previous section.

Several HPLC methods have been developed for the analysis of various phospholipids (B1166683). For instance, a method for the determination of dipalmitoyl phosphatidylcholine (DPPC) in amniotic fluid has been described, demonstrating the utility of HPLC for quantifying specific phospholipids in biological samples. nih.gov Another study detailed the analysis of platelet phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidylserine (B164497) (PS), using HPLC. nih.gov These methods often involve a lipid extraction step followed by chromatographic separation. The development of specific mobile phases and gradient elution profiles is crucial for achieving optimal separation of the target lipid from other components in the sample. nih.govmdpi.com

The choice of column is also critical for successful separation. For example, a C18 column is often used for the separation of various antioxidant standards and their reaction products. mdpi.com The ability of HPLC to separate DPPH free radicals from their reduced form and other extract components demonstrates its power in resolving complex mixtures. mdpi.com

Biophysical Techniques for Studying DPPE in Model Membrane Systems

Biophysical techniques are indispensable for understanding the physical properties and behavior of DPPE within model membrane systems. These methods provide insights into the structure, dynamics, and phase behavior of lipid bilayers containing DPPE, which are crucial for elucidating its biological functions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR, Deuterium NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of lipids in model membranes at an atomic level. scirp.org

³¹P NMR: Phosphorus-31 NMR is particularly useful for studying the headgroup of phospholipids like DPPE. The chemical shift anisotropy of the ³¹P nucleus is sensitive to the local environment and dynamics of the phosphate (B84403) group. In a lipid bilayer, the shape of the ³¹P NMR spectrum provides information about the phase of the lipid assembly (e.g., lamellar, hexagonal) and the orientation and motion of the headgroup. ias.ac.in

Deuterium (²H) NMR: Deuterium NMR is a powerful tool for investigating the order and dynamics of the acyl chains of phospholipids. scirp.org By selectively labeling the acyl chains of DPPE with deuterium, the quadrupolar splitting in the ²H NMR spectrum can be measured. This splitting is directly related to the order parameter of the C-D bond, providing a quantitative measure of the conformational freedom of the acyl chains at different positions along the chain. Studies on mixtures of dipalmitoylphosphatidylethanolamine (DPPE) and cholesterol have utilized ²H NMR to probe the effects of cholesterol on the lipid dynamics, revealing different regions of lipid behavior based on temperature and cholesterol concentration. nih.gov These studies have shown that in certain conditions, the spectra can indicate the coexistence of two conformationally and dynamically inequivalent DPPE molecules. nih.gov

X-ray Diffraction and Scattering (SAXS, WAXS)

Small-Angle X-ray Scattering (SAXS): SAXS is used to investigate the larger-scale structure of lipid dispersions, typically in the range of 1 to 100 nanometers. For lamellar phases of DPPE, SAXS patterns exhibit a series of sharp, equally spaced Bragg peaks. The positions of these peaks can be used to calculate the lamellar repeat distance, which is the thickness of the lipid bilayer plus the thickness of the intervening water layer.

Wide-Angle X-ray Scattering (WAXS): WAXS, also referred to as wide-angle X-ray diffraction (WAXD), provides information about the short-range order within the lipid bilayer, specifically the packing of the hydrocarbon chains. In the gel phase, where the acyl chains are tightly packed in a regular lattice, WAXS patterns typically show one or more sharp reflections. In the liquid-crystalline phase, the chains are disordered, and the WAXS pattern consists of a broad, diffuse band centered around 4.5 Å. nih.gov Powder X-ray diffraction (PXRD) is a common application of this technique to determine the different phases and purity of crystalline and amorphous biological compounds. nih.gov

The combination of SAXS and WAXS is powerful for characterizing the different phases of lipid systems and the transitions between them.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials. tudelft.nl For lipids like DPPE, DSC is extensively used to study the gel-to-liquid crystalline phase transition (main transition) and any pre- or sub-transitions.

In a DSC experiment, a sample of the lipid dispersion and a reference material are heated or cooled at a constant rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. When the lipid undergoes a phase transition, there is an associated enthalpy change (absorption or release of heat), which is detected as a peak in the DSC thermogram.

The temperature at which the peak maximum occurs is the phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. tudelft.nl These thermodynamic parameters provide valuable information about the stability and cooperativity of the lipid bilayer. DSC has been used to investigate the chain-melting phase transitions of N-acylphosphatidylethanolamines, demonstrating that these lipids exhibit sharp endothermic transitions. core.ac.uk Studies on dipalmitoylphosphatidylcholine (DPPC) have revealed new phase transitions, such as a "sub-subtransition," highlighting the sensitivity of DSC in detecting subtle changes in lipid organization. nih.govnih.gov

Below is an interactive table summarizing the key phase transition parameters for N-acyl PEs with matched acyl chains, as determined by DSC.

CompoundSalt ConditionTransition Temperature (Tm) in °CTransition Enthalpy (ΔH) in kcal/mol
N-12 DLPENo Salt49.59.8
N-12 DLPE1 M NaCl52.510.5
N-14 DMPENo Salt62.012.5
N-14 DMPE1 M NaCl65.513.5
N-16 DPPENo Salt72.015.0
N-16 DPPE1 M NaCl76.516.5
N-18 DSPENo Salt80.517.5
N-18 DSPE1 M NaCl84.519.0

Data adapted from relevant studies on N-acyl PEs. core.ac.uk

Fluorescence Spectroscopy and Microscopy (e.g., FRET, Live-Cell Imaging)

Fluorescence-based techniques are instrumental in elucidating the roles of this compound (DPPE) in membrane dynamics. These methods utilize fluorescently labeled lipids to investigate lipid distribution, interactions, and trafficking in both model membranes and living cells.

Förster Resonance Energy Transfer (FRET) is a powerful tool for studying molecular proximity. wikipedia.orgnih.gov In the context of DPPE research, FRET can be employed to monitor the fusion of membranes. nih.gov This is achieved by labeling one population of vesicles with a donor fluorophore-conjugated PE and another with an acceptor fluorophore-conjugated PE. When the membranes of these vesicles fuse, the donor and acceptor molecules come into close enough proximity (typically 1-10 nm) for non-radiative energy transfer to occur. wikipedia.orgyoutube.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET highly sensitive to changes in distance. wikipedia.orgnih.gov By measuring the change in fluorescence intensity or the fluorescence lifetime of the donor, researchers can quantify the extent and kinetics of membrane fusion. nih.gov For instance, Rhodamine-PE (acceptor) and NBD-PE (donor) are a commonly used FRET pair for such assays. nih.govresearchgate.net

Live-cell imaging allows for the visualization of DPPE dynamics in its native cellular environment. nih.gov Fluorescently tagged PE analogs can be introduced into cells to track their localization and movement. nih.gov For example, upon the initiation of autophagy, phosphatidylethanolamine is conjugated to LC3 to form LC3-II, which then translocates to autophagosomes. sigmaaldrich.com This process can be visualized in real-time by using fluorescently labeled LC3, which appears as distinct puncta within the cell. sigmaaldrich.com This technique provides valuable insights into the subcellular distribution of PE-containing structures and their involvement in cellular processes.

The choice of fluorophore is critical and can influence the observed behavior of the labeled lipid. researchgate.net Common fluorophores used to label PE include rhodamine, BODIPY, and NBD. nih.gov It is important to consider that the fluorescent tag can alter the physicochemical properties of the lipid, potentially affecting its behavior within the membrane.

TechniquePrincipleApplication in DPPE ResearchKey Probes
FRET Non-radiative energy transfer between a donor and acceptor fluorophore in close proximity. wikipedia.orgStudying membrane fusion kinetics and lipid mixing. nih.govRhodamine-PE, NBD-PE nih.govresearchgate.net
Live-Cell Imaging Visualization of fluorescently labeled molecules in living cells over time. nih.govTracking the subcellular localization and trafficking of PE-containing structures, such as autophagosomes. sigmaaldrich.comFluorescently tagged LC3 sigmaaldrich.com

Time-Resolved Cryo-Electron Microscopy (Cryo-TEM)

Time-resolved cryo-electron microscopy (cryo-TEM) is an emerging technique that allows for the visualization of dynamic biological processes at near-atomic resolution by capturing transient structural states. nih.gov This method involves rapidly mixing reactants to initiate a biological process, followed by plunge-freezing the sample at specific time points to trap intermediate structures. youtube.com The vitrified samples are then imaged using cryo-EM to obtain high-resolution snapshots of the process as it unfolds. nih.govnih.gov

In the context of DPPE research, time-resolved cryo-TEM is particularly valuable for studying the role of this phospholipid in membrane fusion events. nih.gov Membrane fusion is a highly dynamic process involving dramatic conformational changes in both proteins and lipid bilayers, leading to the merging of two separate membranes. nih.gov Cryo-TEM can capture the intermediate stages of this process, from the initial docking of membranes to the formation of fusion pores. nih.gov

While direct time-resolved cryo-TEM studies focusing specifically on DPPE are not extensively documented, the technique has been successfully applied to visualize viral membrane fusion, a process where the lipid composition of both the viral envelope and the host cell membrane is critical. nih.gov The presence of lipids like phosphatidylethanolamine, which have a smaller headgroup and can adopt non-bilayer structures, is thought to be important for the formation of fusion intermediates such as stalks and hemifusion diaphragms.

By combining cryo-TEM with correlative cryo-fluorescence microscopy (cryo-CLEM), researchers can locate specific fusion events on the EM grid. oup.com For instance, liposomes containing fluorescently labeled lipids can be used to identify sites of fusion with viral-like particles (VLPs), which can then be targeted for high-resolution imaging by cryo-TEM. oup.com

Computational Modeling and Molecular Dynamics (MD) Simulations

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of lipid membranes at an atomic level. nih.govnih.gov These methods provide insights into the structural and dynamic properties of membranes containing DPPE that are often difficult to obtain through experimental approaches alone. nih.gov

Simulating DPPE Membrane Behavior and Protein Interactions

MD simulations can be used to model the behavior of pure DPPE bilayers as well as mixed bilayers containing DPPE and other lipids, such as dipalmitoylphosphatidylcholine (DPPC). nih.gov These simulations reveal how the presence of DPPE influences various membrane properties. For example, increasing the concentration of DPPE in a mixed DPPC/DPPE bilayer leads to a decrease in the average area per headgroup and an increase in membrane thickness. nih.gov This is attributed to the smaller headgroup of PE compared to PC and the ability of the amine group in PE to form strong intermolecular hydrogen bonds with neighboring phosphate and carbonyl groups. nih.govresearchgate.net

These simulations also provide information on the hydration of the membrane surface and the lateral movement of lipids. nih.gov The strong hydrogen bonding network in PE-rich membranes can lead to more localized lipid movement. nih.gov Furthermore, MD simulations can be used to study the interactions between DPPE-containing membranes and proteins or other molecules. nih.govebi.ac.ukkennesaw.edu For instance, simulations can predict how a protein might embed within the bilayer, the orientation it adopts, and how it might induce local changes in membrane structure. nih.gov

PropertyEffect of Increasing DPPE ConcentrationReference
Area per headgroupDecreases nih.gov
Membrane thicknessIncreases nih.gov
Lipid tail orderIncreases nih.gov
Lateral diffusionBecomes more localized nih.gov

Analysis of Membrane Curvature and Fusion Intermediates

Phosphatidylethanolamine is known to play a significant role in processes involving membrane curvature, such as membrane fusion and vesicle formation. researchgate.net MD simulations are particularly well-suited to investigate these phenomena. mdpi.com By simulating membranes with different lipid compositions, researchers can explore how lipids like DPPE, with their conical shape, can promote the formation of non-bilayer structures that are intermediates in membrane fusion. mdpi.com

Simulations can be designed to study the formation of highly curved structures, such as stalks and fusion pores. nih.gov These simulations can help to elucidate the energetic barriers to fusion and how the presence of specific lipids can modulate these barriers. acs.org For example, simulations have shown that fusion peptides from viruses can induce membrane curvature and that the lipid composition of the target membrane can influence the binding mode of these peptides. acs.org

Genetic and Molecular Biology Approaches in Cellular Systems

Genetic and molecular biology techniques are crucial for understanding the functional roles of DPPE in living organisms by manipulating the genes responsible for its synthesis.

Gene Knockout and Knockdown Strategies (e.g., CRISPR/Cas9, RNAi)

Gene knockout and knockdown strategies are powerful tools for studying the consequences of reduced or eliminated synthesis of phosphatidylethanolamine, and by extension, DPPE. researchgate.net These techniques allow researchers to investigate the cellular processes that are dependent on PE.

CRISPR/Cas9 is a genome-editing tool that can be used to create permanent loss-of-function mutations in genes. nih.govnih.gov By targeting genes that encode enzymes essential for PE synthesis, such as phosphatidylethanolamine N-methyltransferase (PEMT), researchers can generate cell lines or animal models that are deficient in PE. nih.govmdpi.com Studies in mice with a knockout of the Pemt gene have revealed significant alterations in gene expression in the brain, including genes involved in cell cycle regulation, neurogenesis, and phospholipid metabolism. nih.gov These mice also exhibit changes in lipid droplet biosynthesis and stability. researchgate.net

Both CRISPR/Cas9 and RNAi have been instrumental in demonstrating the essential roles of PE in various cellular functions. mdpi.comfrontiersin.org For example, knocking out genes involved in PE synthesis in plants has been shown to be lethal, highlighting the critical importance of this phospholipid. oup.com

TechniqueMechanismOutcomeApplication in PE Research
CRISPR/Cas9 Genome editing leading to permanent gene disruption. nih.govGene knockoutCreation of cell lines and animal models lacking specific enzymes for PE synthesis. nih.govmdpi.com
RNAi Post-transcriptional gene silencing via mRNA degradation. mdpi.comGene knockdownTransient reduction of PE synthesis to study acute effects. researchgate.net

Overexpression and Mutagenesis Studies of PE-Synthesizing Enzymes

Site-directed mutagenesis, a technique used to create specific, targeted changes in a DNA sequence, has been instrumental in studying the structure-function relationships of proteins and enzymes. researchgate.net This method allows for the investigation of protein-protein interactions, binding domains, and the active sites of enzymes. researchgate.net By altering the nucleotide sequence, researchers can induce single or multiple mutations, insertions, or deletions, providing insight into the functional consequences of these changes. researchgate.net

Overexpression studies, on the other hand, involve increasing the production of a specific protein to observe its effects on cellular processes. This can be achieved by introducing additional copies of the gene encoding the protein of interest or by using strong promoters to drive higher levels of gene expression. By elevating the concentration of a PE-synthesizing enzyme, researchers can assess its rate-limiting role in the pathway and its influence on the lipidome.

Impact of Overexpression of PE-Synthesizing Enzymes

The overexpression of enzymes involved in PE synthesis has been shown to directly impact cellular lipid composition and organelle function. A key regulatory enzyme in the de novo synthesis of PE is CTP:phosphoethanolamine cytidylyltransferase (Pcyt2). Studies in L02 hepatocytes have demonstrated that overexpression of PCYT2 leads to a significant increase in PE content. nih.gov This elevation in PE levels was observed both within and outside the mitochondria, with a more pronounced effect seen outside the mitochondria. nih.gov

Furthermore, the increased production of PE through PCYT2 overexpression has been shown to ameliorate mitochondrial damage induced by high glucose and free fatty acids. nih.gov This protective effect includes the restoration of ATP synthesis and the maintenance of normal mitochondrial morphology. nih.gov These findings highlight the critical role of Pcyt2 in maintaining mitochondrial function, partly by ensuring an adequate supply of PE.

The following table summarizes the effects of PCYT2 overexpression on PE content in L02 cells under normal and high glucose and free fatty acid (HG&FFA) conditions.

Cell ConditionLocationChange in PE Content with PCYT2 Overexpression
ControlTotal CellularSignificant Increase
ControlOutside MitochondriaHigher Increase
HG&FFATotal CellularAmeliorated Decrease
HG&FFAOutside MitochondriaMore Significant Amelioration

Data derived from a study on L02 hepatocytes. nih.gov

Insights from Mutagenesis of PE-Synthesizing Enzymes

Mutagenesis studies, including gene disruption and the analysis of naturally occurring mutations, have provided valuable insights into the physiological roles of PE-synthesizing enzymes. Disruption of the Pcyt2 gene in mice has profound metabolic consequences. Heterozygous (Pcyt2+/-) mice, which have a single functional copy of the gene, exhibit a decreased rate of PE biosynthesis. nih.gov This reduction in PE synthesis is accompanied by alterations in the fatty acid composition of hepatic phospholipids. nih.gov

In female Pcyt2+/- mice, there is a general decrease in polyunsaturated fatty acids in liver PE, while males show significantly lower levels of ω-3 fatty acids. nih.gov Both sexes of heterozygous mice have a higher content of saturated fatty acids, such as palmitic and stearic acids, in their liver PE compared to wild-type controls. nih.gov These findings underscore the importance of Pcyt2 in maintaining the specific acyl chain composition of PE.

The table below details the changes in the fatty acid composition of hepatic phosphatidylethanolamine in male and female Pcyt2+/- mice compared to their wild-type counterparts.

Fatty Acid TypeMale Pcyt2+/- vs. Wild-TypeFemale Pcyt2+/- vs. Wild-Type
Saturated Fatty Acids (Palmitic, Stearic)HigherHigher
Unsaturated Fatty AcidsLowerLower
Polyunsaturated Fatty AcidsNo Significant ChangeGeneral Decrease
ω-3 Fatty AcidsSignificantly LowerNot Specified

Data from analysis of liver phospholipids in Pcyt2 heterozygous mice. nih.gov

Another critical enzyme in PE synthesis is phosphatidylserine decarboxylase (PSD), which catalyzes the conversion of phosphatidylserine (PS) to PE in the mitochondria. Studies on a Chinese hamster ovary (CHO) cell mutant (R-41) defective in the intramitochondrial transport of PS have revealed a specific reduction in cellular PE levels to about half that of wild-type cells. This mutant exhibits a decrease in PE formation via the PS decarboxylation pathway to approximately 40% of the wild-type rate. mdpi.com

Kinetic analysis of a processing-deficient mutant of Plasmodium PSD (PkPSDS308A) has provided insights into its substrate binding. Surface plasmon resonance studies showed that this mutant proenzyme binds strongly to phosphatidylserine and phosphatidylglycerol, with equilibrium dissociation constants (Kd) of 80.4 nM and 66.4 nM, respectively. nih.gov This indicates a high affinity for these anionic phospholipids, which is crucial for the enzyme's maturation and catalytic activity. nih.gov

Mechanistic Implications of Dppe Dysregulation in Pathological Contexts

Altered DPPE Metabolism in Mitochondrial Disorders

Mitochondria are central to cellular energy metabolism, and their proper function is critically dependent on the composition of their membranes. nih.gov Phosphatidylethanolamines, synthesized in part within the mitochondria, are essential for maintaining mitochondrial structure and function. researchgate.net

The primary route for PE synthesis within mitochondria is the phosphatidylserine (B164497) decarboxylase (PSD) pathway, which converts phosphatidylserine (PS) to PE. researchgate.net Impairment of this pathway has significant consequences for mitochondrial integrity and function. Studies using mouse models where the PSD enzyme is knocked down have demonstrated that a deficiency in mitochondrial PE synthesis leads to compromised mitochondrial integrity and a reduction in muscle mass. researchgate.net Deletion of the gene for PSD can even be embryonic lethal, highlighting the critical role of this pathway. researchgate.net

Table 1: Effects of PSD Pathway Impairment on Mitochondrial Function

Affected Aspect Observed Consequence Reference
Mitochondrial Structure Compromised integrity, altered morphology, disorganized cristae. researchgate.netnih.gov
Mitochondrial Bioenergetics Reduced activity of the electron transport chain, decreased ATP synthesis. nih.govresearchgate.net
Cellular Health Reduced muscle mass, potential embryonic lethality. researchgate.net

| Stress Response | Activation of adaptive responses to resolve non-functional mitochondrial precursors. | nih.gov |

A direct consequence of impaired mitochondrial PE synthesis and subsequent electron transport chain dysfunction is the increased production of reactive oxygen species (ROS). wjgnet.com The loss of mitochondrial PE can lead to electron leakage from the respiratory chain, promoting oxidative stress. researchgate.net This state of oxidative stress can cause widespread cellular damage, including the peroxidation of membrane lipids, which further compromises membrane integrity and function. wjgnet.commdpi.com

This creates a vicious cycle where mitochondrial dysfunction leads to ROS production, and the resulting oxidative damage further impairs mitochondrial structure and function, including damage to mitochondrial DNA (mtDNA). wjgnet.comnih.gov Neurons are particularly vulnerable to this type of damage due to their high oxygen consumption and relatively low antioxidant defenses. nih.gov This cycle of mitochondrial dysfunction and oxidative stress is a key factor in the progression of various diseases, including nonalcoholic steatohepatitis (NASH) and several neurodegenerative disorders. wjgnet.commdpi.com

Role in Neurodegenerative Processes at the Cellular Level

Mitochondrial dysfunction and oxidative stress are recognized as early pathological features in several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govmdpi.com The irreversible loss of neurons in these conditions is often linked to abnormalities in programmed cell death (PCD) signaling cascades. nih.gov Given the central role of mitochondrial PE in maintaining mitochondrial health, its dysregulation is a significant factor in the cellular processes underlying neurodegeneration.

In the context of Alzheimer's disease, transmitochondrial "cybrid" cells containing mitochondria from AD patients exhibit significant synaptic loss, mitochondrial dysfunction, and oxidative stress. nih.gov The accumulation of lipid droplets, which serve as reservoirs for lipids like PE, has been observed in glial cells in models of neurodegeneration and is linked to cellular stress and ROS accumulation. nih.gov In some cases, the inability of glial cells to form these lipid droplets leads to peroxidative damage in neurons. nih.gov The proper balance of phospholipids (B1166683) is therefore crucial for protecting against the oxidative stress that characterizes many neurodegenerative conditions. nih.gov

DPPE Pathways in Oncogenesis and Cell Proliferation Mechanisms

Aberrant phospholipid metabolism is now recognized as a hallmark of cancer. nih.gov Cancer cells exhibit uncontrolled growth and proliferation, which places a high demand on the synthesis of new membranes, and thus on the building blocks of those membranes, including PE. mdpi.com

The PE biosynthesis pathway has been identified as a targetable pathway for cancer therapy. nih.gov Cancer cells often display abnormal metabolism of choline (B1196258) and ethanolamine (B43304) phospholipids. nih.gov The CDP-ethanolamine pathway, which is the other major route for PE synthesis and occurs primarily in the endoplasmic reticulum, is essential for providing the necessary phospholipids for rapidly dividing cells. researchgate.net

Research has shown that inhibiting the rate-limiting enzyme in this pathway can have a cytotoxic effect on cancer cells. nih.gov For instance, the drug meclizine, an inhibitor of the PE biosynthesis pathway, has been shown to inhibit the growth of human liver carcinoma cells both in vitro and in xenotransplantation models. nih.gov This suggests that targeting the metabolic pathways responsible for producing phospholipids like DPPE could be a viable strategy for cancer treatment, potentially in combination with other therapies that reprogram cancer cell metabolism. nih.govnih.gov

Table 2: Phospholipid Metabolism in Oncogenesis

Pathway/Enzyme Role in Cancer Therapeutic Implication Reference
Phosphatidylethanolamine (B1630911) (PE) Biosynthesis Essential for providing building blocks for new membranes in rapidly proliferating cancer cells. Inhibition of this pathway can induce cancer cell cytotoxicity. mdpi.comnih.gov
Choline Kinase α (ChKα) Regulates cell signaling pathways involved in breast cancer cell proliferation and tumorigenesis. Downregulation can decrease phosphorylation in the MAPK signaling pathway. nih.gov

| Phospholipase D (PLD) | Overexpression can lead to primary tumor initiation and increased metastasis. | Inhibition can enhance the radiosensitivity of breast cancer cells. | nih.gov |

Involvement in Cellular Responses to Stress and Apoptosis

Cells possess intricate mechanisms to respond to stress, but chronic or unresolved stress can trigger programmed cell death, or apoptosis. nih.gov Lipid metabolism is deeply intertwined with these processes, with various bioactive lipid molecules capable of modulating apoptotic pathways. mdpi.com Dysregulation of PE, a key structural lipid, can contribute to cellular stress and initiate apoptotic signaling.

One of the primary cellular stress response hubs is the endoplasmic reticulum (ER). Perturbations in ER function, known as ER stress, can be caused by factors including oxidative stress and disturbances in calcium homeostasis. nih.gov If the stress is prolonged, it can lead to apoptosis. nih.govresearchgate.net The loss of mitochondrial PE and subsequent mitochondrial dysfunction can contribute to ER stress. researchgate.net Furthermore, the integrated stress response (ISR) is a signaling network that can be activated by mitochondrial dysfunction. mdpi.com While the ISR is initially a pro-survival response, prolonged activation can lead to the expression of pro-apoptotic factors like CHOP, ultimately committing the cell to apoptosis. mdpi.comnih.gov Therefore, the maintenance of proper DPPE levels and localization is critical for preventing the types of mitochondrial and cellular stress that can culminate in apoptosis.

Research Applications of Dipalmitoleoylphosphatidylethanolamine Analogs and Model Systems

Utilization in Model Membrane Systems for Fundamental Research

DPPE is frequently incorporated into artificial lipid bilayers to mimic the intricate environment of cellular membranes. These model systems, which include reconstituted vesicles and liposomes, provide a simplified and controlled setting essential for fundamental biophysical research. They allow scientists to systematically investigate the physical and chemical principles governing membrane structure and function.

Reconstituted vesicles and liposomes are self-enclosed spherical structures composed of a lipid bilayer, and they represent one of the most widely used model membrane systems. nih.govnih.gov The inclusion of DPPE in these models is crucial for studying various biophysical phenomena, particularly phase behavior and membrane mechanics.

DPPE, when mixed with other lipids like dipalmitoylphosphatidylcholine (DPPC), allows for the detailed examination of lipid phase separation. nih.govresearchgate.net Using techniques such as fluorescence microscopy with giant unilamellar vesicles (GUVs), researchers can visualize the formation of distinct lipid domains. researchgate.net For instance, in DPPC-DPPE mixtures, cooling below the main phase transition temperature leads to the coexistence of a fluid phase and a more ordered gel phase. These phases can form distinct patterns, such as stripe domains, which are crucial for understanding the organization of lipids in biological membranes. researchgate.net

The physical properties of these vesicles can be meticulously characterized. Biophysical techniques are employed to study parameters like particle size, the stability of the liposomes, their phase transitions, and colloidal behavior. nih.gov The table below summarizes key findings from biophysical studies on vesicles containing DPPE or its saturated analog, DPPC, which is often studied alongside it.

Parameter Studied Technique(s) Key Findings in DPPE/DPPC-Containing Systems
Phase Separation Fluorescence Imaging (in GUVs)In DPPC-DPPE mixtures, distinct fluid and solid-like 'gel' domains nucleate and grow as temperature is lowered. researchgate.net
Phase Behavior Coarse-Grained Molecular Dynamics SimulationsIn DPPC-DPPE mixtures, near-ideal mixing is observed at high temperatures, while dynamic heterogeneities appear in the low-temperature ordered phase. nih.gov
Membrane Resistance Solubilization with DetergentsCoating DPPC liposomes with chitosan (B1678972) increases membrane resistance to detergents, indicating altered permeation properties. nih.govresearchgate.net
Thermodynamics Differential Scanning Calorimetry (DSC)The addition of molecules like cholesterol and octyl-β-D-glucopyranoside to DPPC membranes modifies the phase transition temperature and enthalpy.

This table presents findings from studies on model membranes, often using DPPC as a primary component, which shares structural similarities with DPPE, to investigate fundamental biophysical properties.

The function of membrane proteins is intrinsically linked to the lipid environment. researchgate.netnih.gov Reconstituting purified membrane proteins into liposomes or other model membranes containing DPPE provides a controlled environment to dissect these crucial interactions. nih.govd-nb.inforesearchgate.netaston.ac.uk This approach removes the complexity of native cell membranes, allowing for the precise investigation of how specific lipids like DPPE influence a protein's structure and activity. d-nb.info

The process of reconstitution typically involves solubilizing both the protein and lipids with a detergent, mixing them, and then removing the detergent to allow the formation of proteoliposomes—liposomes with embedded proteins. nih.govd-nb.info The lipid composition of these proteoliposomes can be precisely controlled. By varying the concentration of DPPE, researchers can study its specific effects on protein function. For example, studies have shown that phosphatidylethanolamine (B1630911) (PE) and its derivatives can act as mediators that modulate the activity of membrane transporters and enzymes under conditions like oxidative stress. researchgate.netnih.govmdpi.com The physical state of the surrounding lipid bilayer, which DPPE helps to define, can directly impact the conformational changes that are essential for a protein's transport cycle or enzymatic activity. researchgate.net

Model systems like nanodiscs, which are small patches of lipid bilayer encircled by a scaffold protein, also offer a stable, detergent-free environment for studying single protein molecules and are an increasingly popular alternative to liposomes for these studies. nih.govaston.ac.uk

Development and Application of DPPE-Derived Fluorescent Probes

To visualize and quantify the behavior of lipids within membranes, researchers have developed fluorescent probes by chemically attaching a fluorophore to a lipid molecule. DPPE is an excellent scaffold for creating such probes because its headgroup can be readily modified without dramatically altering the lipid's fundamental behavior.

Commonly used fluorescent probes derived from PE lipids (including DPPE analogs) include:

N-NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine): This probe features the NBD fluorophore attached to the headgroup of the phosphatidylethanolamine. nih.govresearchgate.netmedchemexpress.com

Lissamine Rhodamine B-PE (often abbreviated as Rho-PE or Rh-PE): This probe uses the red-fluorescent rhodamine B dye, also attached to the lipid headgroup. thermofisher.comtdl.org

These probes are commercially available with various acyl chain compositions, allowing researchers to select the one that best mimics the specific lipid they wish to study.

Fluorescently labeled DPPE analogs are indispensable tools for visualizing lipid dynamics and their distribution within model and cellular membranes. nih.gov Using advanced microscopy techniques like fluorescence resonance energy transfer (FRET) and single-particle tracking, these probes allow for the real-time observation of processes such as lipid transfer between vesicles and sorting within cells. nih.govnih.gov

For example, N-NBD-PE has been used to study the spontaneous transfer of lipids between vesicles. nih.gov By incorporating NBD-PE (the donor fluorophore) and a rhodamine-labeled lipid (the acceptor fluorophore) into one population of vesicles, researchers can monitor the fusion of these vesicles with an unlabeled population. As the lipids mix, the distance between the donor and acceptor increases, leading to a decrease in FRET that can be measured to quantify the rate of fusion. thermofisher.com

In cellular studies, these probes can be introduced into live cells to track their journey through different subcellular compartments. nih.gov This allows for the investigation of lipid sorting pathways, showing how different lipid formulations are processed by the cell and trafficked, for instance, to endosomes and lysosomes. nih.gov

The fluorescence emission of DPPE-derived probes is often sensitive to the local environment, making them excellent reporters of membrane structure and biophysical properties. tandfonline.com Changes in the fluorescence lifetime, emission spectrum, or polarization can provide detailed information about the surrounding lipid environment.

Key applications include:

Phase Partitioning: Probes like NBD-PE and Rhodamine-PE show preferential partitioning into specific lipid phases. For instance, in membranes with coexisting gel and fluid domains, NBD-labeled lipids tend to accumulate in the more disordered, fluid phase, making it appear bright in fluorescence microscopy, while the ordered gel phase appears dark. researchgate.nettandfonline.comnih.gov This property is fundamental for visualizing and studying lipid rafts and domain formation.

Membrane Fusion: FRET-based assays using pairs of probes like NBD-PE and Rhodamine-PE are a cornerstone of membrane fusion research. thermofisher.comnih.gov These assays can be used to study the fusion between liposomes or between viruses and cells by monitoring the mixing of lipids. tdl.orgthermofisher.com

Membrane Fluidity: The mobility and rotational dynamics of fluorescent probes can be measured to assess the fluidity or viscosity of the membrane. Phosphatidylethanolamine is known to be a key regulator of membrane fluidity in eukaryotic cells, and probes based on its structure help in studying this property. nih.gov

Probe Type Application Principle of Detection
N-NBD-PE Phase Separation VisualizationPreferentially partitions into the fluid (disordered) phase, making it appear brighter than the gel (ordered) phase. tandfonline.com
N-NBD-PE / Rho-PE Pair Membrane Fusion (FRET Assay)Fusion with unlabeled membranes leads to dilution of the probes, increasing the distance between them and causing a decrease in FRET efficiency. thermofisher.com
Rhodamine-PE Membrane Fusion (Self-Quenching Assay)At high concentrations, the fluorescence is quenched. Fusion with unlabeled membranes dilutes the probe, causing an increase in fluorescence. thermofisher.com
DPPE-Rhodamine Membrane Permeability during FusionUsed to label liposome (B1194612) membranes to track their fusion with Giant Unilamellar Vesicles (GUVs) while a soluble dye reports on pore formation. nih.gov

This table summarizes how different fluorescent probes derived from phosphatidylethanolamine are used to investigate the structure and dynamics of model membranes.

DPPE-Containing Lipid Systems for Research Delivery (non-clinical)

Beyond fundamental studies, DPPE and its derivatives, particularly polyethylene (B3416737) glycol-conjugated DPPE (PEG-DPPE), are crucial components in lipid-based systems designed for research-scale delivery applications. nih.govresearchgate.net These non-clinical systems are used to encapsulate and deliver molecules like nucleic acids or chemotherapeutic agents to cells or tissues in a controlled manner to study mechanisms of action, delivery efficiency, and cellular responses. rsc.orgresearchgate.netnih.gov

PEG-DPPE is an amphiphilic molecule that spontaneously assembles into micelles in an aqueous environment. The hydrophobic DPPE part forms the core of the micelle, which can encapsulate poorly water-soluble compounds, while the hydrophilic PEG chains form a protective outer corona. nih.gov This PEG layer provides steric stabilization, which protects the micelle from interacting with other molecules and enhances its stability. nih.gov

Research applications of these systems include:

Studying Delivery Mechanisms: Coarse-grain molecular dynamics simulations have been used to explore how PEG-DPPE micelles deliver drugs like doxorubicin (B1662922) across a model cell membrane. These studies provide insights into the kinetics of carrier-membrane fusion and how factors like the length of the PEG chain can influence the efficiency of cargo release. rsc.orgresearchgate.net

Formulation Development: Researchers use DPPE-containing liposomes and micelles to develop and characterize novel formulations for research purposes. For example, PEG-DPPE micelles have been formulated to improve the stability of all-trans retinoic acid against oxidation for potential use in cosmeceutical research. nih.gov Similarly, paclitaxel (B517696) has been loaded into PEG-DSPE (a saturated analog) micelles to study its distribution and pharmacokinetics in preclinical animal models for pulmonary delivery research. researchgate.net

pH-Sensitive Release: By combining PEG-DPPE with pH-sensitive polymers like poly(L-histidine), researchers can create mixed micelles that are stable at neutral pH but rapidly release their cargo in the acidic environment of endosomes. This is a powerful tool for studying cytosolic drug delivery in a laboratory setting. nih.gov

These research delivery systems are not intended for clinical use but are essential for the preclinical development and evaluation of new therapeutic strategies and for understanding the fundamental challenges of targeted delivery. nih.govresearchgate.net

Liposomal and Nanoparticle Formulations for Investigational Cargo Delivery

Liposomes and lipid nanoparticles (LNPs) are at the forefront of drug delivery research, serving as versatile carriers for a wide range of therapeutic and diagnostic agents. nih.govnih.gov These nanosystems can encapsulate both hydrophilic and lipophilic molecules, protect them from degradation, and facilitate their delivery to specific sites within the body. nih.govresearchgate.net The composition of these lipid-based carriers is a critical determinant of their stability, cargo-loading capacity, and biological activity. researchgate.net While a variety of phospholipids (B1166683) are employed, phosphatidylethanolamines (PEs), including DPPE, are often incorporated as "helper lipids" due to their unique molecular shape and charge characteristics.

In the context of investigational cargo delivery, DPPE and its analogs can be incorporated into liposomal and nanoparticle formulations to modulate membrane properties. For instance, the inclusion of PEs can influence the fusogenic potential of the lipid vesicle, a critical aspect for the intracellular delivery of therapeutic molecules. While specific data on DPPE-centric cargo delivery systems is not extensively detailed in the provided research, the fundamental role of PEs as helper lipids is well-established in the field of lipid-based drug delivery.

Formulation Component Function in Investigational Cargo Delivery Relevant Physicochemical Property
Cationic LipidsFacilitate encapsulation of negatively charged cargo (e.g., nucleic acids) and interaction with cell membranes.Positive surface charge
Helper Lipids (e.g., DPPE)Modulate membrane fluidity and fusogenicity, aiding in endosomal escape.Cone-shaped molecular geometry, propensity to form non-bilayer structures.
CholesterolEnhances membrane stability and rigidity.Sterol structure inserts between phospholipids.
PEGylated LipidsIncrease circulation time by reducing clearance by the mononuclear phagocyte system.Forms a hydrophilic protective layer on the nanoparticle surface.

Mechanisms of Membrane Fusion and Endosomal Escape in Research Contexts

A significant barrier to the effective intracellular delivery of therapeutic cargo by liposomes and nanoparticles is the endosomal pathway. nih.govnih.gov After cellular uptake via endocytosis, these delivery vehicles are sequestered within endosomes, which mature into lysosomes where the cargo is often degraded. mdpi.com Therefore, facilitating the escape of the cargo from the endosome into the cytoplasm is a critical area of research. Phosphatidylethanolamines, including DPPE, play a crucial role in this process due to their inherent fusogenic properties. nih.gov

The "cone-like" molecular shape of PE lipids, with their small headgroup relative to their acyl chains, imparts a negative curvature strain on lipid bilayers. nih.govnih.gov This property makes membranes containing PEs more prone to undergoing structural transitions from a lamellar (bilayer) phase to non-bilayer phases, such as the inverted hexagonal (HII) phase. nih.gov The formation of these non-bilayer intermediates is a key step in the process of membrane fusion. nih.govmdpi.com

In the context of endosomal escape, the acidic environment of the endosome can trigger fusogenic events in pH-sensitive liposome formulations. researchgate.net For liposomes containing PEs like DPPE, the protonation of other lipid components in the acidic endosome can enhance the fusogenic properties of the PE, leading to the destabilization of the endosomal membrane and the release of the encapsulated cargo into the cytoplasm. nih.govresearchgate.net Research has shown a correlation between the presence of non-bilayer lipid structures, promoted by lipids like DOPE (a dioleoyl analog of DPPE), and higher transfection efficiencies of genetic material, suggesting a direct role for these structures in membrane fusion or destabilization events. nih.gov

The fusogenic properties of liposomes containing PEs have been studied extensively. For example, the influenza hemagglutinin fusion peptide has been shown to induce the formation of an inverted cubic phase in dipalmitoleoylphosphatidylethanolamine (DiPoPE), a lipid closely related to DPPE, which is relevant to membrane fusion mechanisms. nih.gov Furthermore, studies with fusogenic liposomes composed of DOTAP and DOPE have demonstrated high fusion efficiency with cell membranes, highlighting the importance of the PE component. mdpi.comnih.gov

Factor Role in Membrane Fusion and Endosomal Escape Supporting Evidence
PE Molecular ShapeInduces negative curvature strain, promoting the formation of non-bilayer intermediates essential for fusion. nih.govnih.govStudies on various PE-containing liposomes demonstrate enhanced fusogenicity. mdpi.comnih.gov
Endosomal AcidificationCan trigger conformational changes in pH-sensitive formulations, enhancing the fusogenic properties of PEs. researchgate.netCharge-conversion polymers combined with liposomes show enhanced endosomal escape. mdpi.com
Formation of Non-bilayer PhasesIntermediates like the inverted hexagonal (HII) phase are critical for the fusion process. nih.govCorrelation between non-bilayer structures and transfection efficiency. nih.gov

Deuterated and Labeled DPPE for Spectroscopic Characterization

To understand the complex behavior of lipids in model membranes and their interactions within biological systems, researchers utilize a variety of biophysical techniques. Spectroscopic methods, in particular, benefit from the use of isotopically labeled lipids, such as deuterated DPPE, and fluorescently labeled DPPE analogs.

Deuterated phospholipids are invaluable probes for Raman and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov In Raman spectroscopy, the C-2H stretching modes of deuterated lipids provide a direct measure of lipid fluidity and conformational order within a membrane. nih.gov By using deuterated DPPE in a mixture with non-deuterated lipids, it is possible to selectively study the behavior of the DPPE component within a complex lipid environment. nih.gov This approach has been used to construct phase diagrams of binary lipid mixtures, providing insights into the miscibility and phase separation of different lipid species. nih.gov

Deuterium NMR (²H NMR) is another powerful technique that leverages deuterated lipids to study membrane structure and dynamics. wikipedia.org The quadrupolar splitting observed in the ²H NMR spectrum of a deuterated lipid is sensitive to the orientation and motion of the C-D bonds, providing detailed information about the order and dynamics of the lipid acyl chains. wikipedia.org Studies using deuterated dipalmitoylphosphatidylcholine (DPPC), a close structural relative of DPPE, have demonstrated the utility of this technique in probing the effects of pressure and composition on membrane order. researchgate.net

Fluorescently labeled DPPE analogs are widely used in fluorescence microscopy and spectroscopy to visualize and quantify lipid distribution, phase behavior, and membrane dynamics. nih.gov Fluorophores can be attached to either the headgroup or the acyl chains of DPPE, creating probes with specific partitioning behaviors in heterogeneous membranes. For example, N-NBD-DPPE, where the fluorescent NBD group is attached to the headgroup, has been used in combined fluorescence and molecular dynamics studies to understand its localization and behavior within the membrane. nih.gov Similarly, Texas Red-DPPE has been employed to study liquid-liquid phase separation in ternary lipid mixtures relevant to lipid rafts. nih.gov These fluorescent probes allow for the direct observation of lipid domains and the partitioning of specific lipids between different phases, which is crucial for understanding the organization of biological membranes. nih.gov

Labeled DPPE Type Spectroscopic Technique Information Obtained Example Application
Deuterated DPPERaman SpectroscopyLipid fluidity, conformational orderConstructing phase diagrams of binary lipid mixtures. nih.gov
Deuterated DPPEDeuterium NMR (²H NMR)Acyl chain order and dynamics, membrane orientationStudying the effects of pressure and composition on membrane structure. researchgate.netwikipedia.org
Fluorescently Labeled DPPE (e.g., NBD-DPPE, Texas Red-DPPE)Fluorescence Microscopy & SpectroscopyLipid distribution, phase separation, membrane dynamicsVisualizing lipid domains and studying phase behavior in model membranes. nih.govnih.gov

Future Directions and Emerging Research Frontiers in Dppe Biology

Integration of Multi-Omics Data for Comprehensive DPPE Pathway Analysis

A complete understanding of DPPE's biological significance requires a holistic view of its metabolic network, from the genes that regulate its synthesis to the proteins that interact with it and the metabolic pathways it influences. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and lipidomics—offers a powerful strategy to build comprehensive models of DPPE pathways.

Future research will focus on applying systems biology approaches to correlate quantitative measurements of DPPE with other molecular data layers. Lipidomics, the large-scale analysis of lipids, can precisely quantify changes in DPPE levels across different conditions, cell types, or disease states. By integrating these lipidomic profiles with transcriptomic (RNA-seq) and proteomic (mass spectrometry) data, researchers can identify genes and proteins whose expression levels correlate with DPPE abundance. nih.gov This approach can uncover novel enzymes involved in the synthesis, degradation, and remodeling of DPPE, as well as the transport proteins responsible for its distribution within and between cells.

For instance, a multi-omics analysis in the context of age-related meibomian gland dysfunction revealed significant shifts in lipid composition, including changes in phospholipids (B1166683), which were linked to the dysregulation of specific genes involved in their metabolism. nih.gov Applying a similar strategy focused on DPPE could elucidate its role in various pathologies. Machine learning algorithms can be employed to sift through these vast datasets, identifying robust correlations and building predictive networks that describe the complete lifecycle and regulatory control of DPPE. nih.gov This integrated approach will be crucial for identifying key nodes in the DPPE metabolic network that could be targeted for therapeutic intervention.

Table 1: Potential Multi-Omics Approaches for DPPE Pathway Elucidation

Omics Layer Technique/Platform Potential Insights for DPPE Research Example Application
Lipidomics LC-MS/MS, Shotgun LipidomicsAbsolute or relative quantification of DPPE and related lipid species.Comparing DPPE levels in healthy versus cancerous tissues.
Transcriptomics RNA-Sequencing (RNA-seq)Identification of genes involved in DPPE synthesis, catabolism, and transport whose expression correlates with DPPE levels.Identifying an uncharacterized acyltransferase that is upregulated in cells with high DPPE content.
Proteomics SWATH-MS, TMT-based quantificationIdentification and quantification of proteins that bind to DPPE or are part of its metabolic machinery.Discovering a transport protein that is co-expressed with DPPE-synthesizing enzymes.
Genomics CRISPR-based screeningFunctional validation of genes predicted to be involved in DPPE homeostasis.Systematically knocking out genes to find those that cause a significant change in DPPE levels.

High-Resolution Structural Biology of DPPE-Protein Complexes

While DPPE is a fundamental component of the cell membrane, its specific interactions with membrane proteins remain largely uncharacterized at an atomic level. The function of many membrane proteins, such as channels, transporters, and receptors, is critically dependent on their local lipid environment. Future research will increasingly leverage advances in structural biology, particularly cryogenic electron microscopy (cryo-EM), to visualize DPPE molecules in direct contact with proteins. memtein.comresearchgate.net

The "resolution revolution" in cryo-EM now allows for the determination of membrane protein structures at near-atomic resolution, often within a segment of its native lipid environment, such as a lipid nanodisc. nih.govspringernature.com These high-resolution structures can reveal specific binding pockets or interaction interfaces for lipid molecules. By resolving how the dipalmitoleoyl acyl chains and the ethanolamine (B43304) headgroup of DPPE engage with a protein's transmembrane domains, researchers can understand the structural basis of functional modulation. nih.gov For example, specific DPPE interactions might stabilize a particular conformational state of a receptor, thereby influencing its signaling activity. nih.gov Studies have already shown that the glycation of phosphatidylethanolamine (B1630911) can alter lipid-protein affinity and reduce the thermal stability of membrane proteins, highlighting the sensitivity of these interactions. nih.gov

Future work will involve systematically solving the structures of key membrane proteins reconstituted in lipid environments with defined compositions, including varying levels of DPPE. This will allow for a direct comparison of protein structure and dynamics in the presence or absence of DPPE, providing definitive evidence for its role as a specific modulator versus a bulk membrane component.

Table 2: Potential Classes of DPPE-Interacting Proteins for Structural Analysis

Protein Class Potential Role of DPPE Interaction Structural Question to Address Exemplary Technique
Ion Channels Allosteric modulation of channel gating and ion selectivity.Does DPPE bind to a specific site to stabilize the open or closed state?Cryo-EM in lipid nanodiscs
G-Protein Coupled Receptors (GPCRs) Influencing receptor conformation, dimerization, and G-protein coupling efficiency.How does the curvature stress induced by DPPE affect receptor activation?Cryo-EM, NMR Spectroscopy
Membrane Transporters Regulating the transport cycle and substrate binding.Are DPPE molecules required to facilitate conformational changes during transport?X-ray Crystallography, Cryo-EM
Lipid Biosynthesis Enzymes Substrate recognition and localization to specific membrane domains.How does the enzyme recognize the ethanolamine headgroup and acyl chains of DPPE precursors?Cryo-EM

Development of Novel Tools for Spatiotemporal Manipulation of DPPE Homeostasis

A central challenge in lipid biology is to understand how the concentration and localization of a specific lipid affect cellular processes in real-time. Traditional methods like genetic knockout affect the entire cell chronically, obscuring acute and localized functions. The future lies in developing novel tools for the precise spatiotemporal manipulation of DPPE homeostasis.

Optogenetics, which uses light to control the function of genetically modified proteins, offers a powerful solution. youtube.com Researchers have successfully developed optogenetic tools to control the localization of entire organelles like lipid droplets and to activate or deactivate lipid-metabolizing enzymes with pulses of light. nih.govnih.gov For example, the LOVPLD system involves inserting a light-sensitive protein domain (LOV) into a phospholipase, rendering the enzyme inactive in the dark. nih.gov Upon blue light stimulation, a conformational change activates the enzyme, leading to localized production of its lipid product. nih.gov

This strategy could be adapted to control the enzymes responsible for the final step of DPPE synthesis or its conversion to other lipids. An "opto-DPPE-synthase" could be targeted to a specific organelle, such as the mitochondria or endoplasmic reticulum, and activated with a focused beam of light. This would enable researchers to generate a pulse of DPPE at a specific subcellular location and observe the immediate downstream consequences on membrane dynamics, protein recruitment, or organelle function. These tools will be instrumental in moving from correlation to causation in the study of DPPE's cellular roles.

Exploration of DPPE's Role in Inter-Organelle Communication and Lipid Droplet Dynamics

Cells depend on a highly organized network of communication between their organelles to maintain homeostasis, much of which occurs at membrane contact sites. nih.gov Lipids are not just structural components of these sites but are active participants, facilitating the transfer of molecules and information. Phosphatidylethanolamines (PEs), with their small headgroup, can induce negative membrane curvature, a property thought to be critical for processes like membrane fusion and fission. biorxiv.org The specific role of DPPE in these dynamic interactions is a major emerging frontier.

Lipid droplets (LDs), the primary sites of neutral lipid storage, form from the endoplasmic reticulum (ER) and maintain intimate contact with it and other organelles like mitochondria and peroxisomes. nih.govnih.gov The flow of lipids to and from LDs is essential for energy metabolism and preventing lipotoxicity. Future research will investigate whether DPPE is enriched at the ER-LD contact site, potentially acting as a crucial factor for the budding and growth of new LDs. youtube.com The unique biophysical properties imparted by its dipalmitoleoyl chains may be essential for creating a local membrane environment conducive to the accumulation of neutral lipids and the recruitment of regulatory proteins. youtube.com

Advanced live-cell imaging techniques combined with the spatiotemporal tools described above will be used to visualize the dynamics of DPPE during LD formation and its interactions with other organelles. This will help to clarify whether DPPE plays a specific role in lipid trafficking at these contact sites, influencing cellular metabolism and stress responses.

Advanced Computational Models for Predicting DPPE Behavior in Complex Biological Systems

While experimental techniques provide invaluable data, computational modeling is essential for interpreting these findings and generating new, testable hypotheses. Molecular dynamics (MD) simulations are becoming increasingly powerful for predicting the behavior of lipids like DPPE within a complex membrane environment at an atomistic level. nih.govnih.gov

MD simulations can model a patch of a biological membrane containing dozens of different lipid species, including DPPE, as well as embedded proteins. These models can predict crucial physical parameters that are difficult to measure experimentally, such as the area per lipid molecule, membrane thickness, the order and tilt of the acyl chains, and lateral diffusion rates. nih.govnih.gov Importantly, simulations can reveal the intricate network of hydrogen bonds that PE headgroups form with each other and with neighboring lipids and proteins, which strongly influences membrane structure. nih.govnih.gov

Future computational work will focus on building larger and more realistic models of cellular membranes over longer timescales. These simulations will be used to predict how the presence of DPPE alters the local properties of the membrane and how these changes, in turn, affect the behavior of membrane proteins. nih.gov For example, a model could predict whether a protein has a higher affinity for a DPPE-rich membrane domain. By integrating simulation data with experimental results from multi-omics and structural biology, researchers can build a multiscale understanding of DPPE's function, from the single-molecule interactions to its impact on whole-cell physiology.

Table 3: Parameters Derivable from Molecular Dynamics (MD) Simulations of DPPE-containing Membranes

Parameter Description Biological Significance
Area per Lipid The average surface area occupied by a single lipid molecule in the plane of the bilayer.Influences membrane packing, fluidity, and permeability.
Bilayer Thickness The distance between the average positions of the phosphate (B84403) groups in the two leaflets.Affects the hydrophobic matching with transmembrane proteins.
Acyl Chain Order (SCD) A measure of the orientational order of the carbon-deuterium bonds along the lipid tails.Indicates the fluidity or rigidity of the membrane core.
Radial Distribution Function The probability of finding another atom or molecule at a given distance from a reference atom.Defines the local environment and interactions, such as hydrogen bonding of the DPPE headgroup.
Lateral Diffusion Coefficient The rate at which a lipid molecule moves laterally within its leaflet.Reflects membrane fluidity and affects the rate of protein-protein interactions.

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